molecular formula C8H6ClNO6S B1444463 Methyl 2-(chlorosulfonyl)-5-nitrobenzoate CAS No. 1039020-81-9

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

Cat. No. B1444463
CAS RN: 1039020-81-9
M. Wt: 279.65 g/mol
InChI Key: ZPTIZFCHBWTYSC-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)benzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It appears as a white to pale yellow or cream powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 2-(chlorosulfonyl)benzoate” was achieved through a continuous-flow diazotization process . This method effectively addresses process challenges by using an extra inert solvent flow .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(chlorosulfonyl)benzoate” is C8H7ClO4S . The InChI Key is HUNUAFNLLYVTQD-UHFFFAOYSA-N .

Scientific Research Applications

1. Pharmaceutical Impurity Analysis

  • Methyl 2-(chloromethyl)-3-nitrobenzoate, closely related to Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, is identified as a genotoxic impurity in the pharmaceutical compound lenalidomide. A study by Gaddam et al. (2020) developed and validated an HPLC method for its detection and quantification, highlighting its importance in ensuring drug safety.

2. Solubility Prediction and Chemical Analysis

  • Research like that conducted by Hart et al. (2017) used spectroscopic methods to measure solubility data for related compounds, such as 2-methyl-3-nitrobenzoic acid, which aids in understanding the solubility characteristics of similar compounds like Methyl 2-(chlorosulfonyl)-5-nitrobenzoate.

3. Synthesis of Complex Compounds

  • The synthesis of complex silver(I) complexes, as shown by Wang and Shi (2011), involves reactions with 5-Chloro-2-nitrobenzoic acid, a compound structurally related to Methyl 2-(chlorosulfonyl)-5-nitrobenzoate. This demonstrates its utility in inorganic synthesis and potential medicinal applications.

4. Efficient Synthesis Processes

  • Yu et al. (2016) described an efficient synthesis process for Methyl 2-(chlorosulfonyl)benzoate, which involves continuous-flow diazotization. This method exemplifies the advancement in synthesis techniques for compounds like Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, enhancing production efficiency and purity.

5. Novel Synthesis of Pesticides

  • A study by Liu Ai-ju (2015) utilized Methyl 2-chloro-5-nitrobenzoate, structurally similar to Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, in the synthesis of the pesticide Butafenacil. This indicates its potential role in the development of agricultural chemicals.

6. Green Chemistry Applications

  • Mei et al. (2018) developed an environmentally friendly nitration process for a compound related to Methyl 2-(chlorosulfonyl)-5-nitrobenzoate. Such research contributes to the advancement of green chemistry practices in the synthesis of chemical intermediates.

Safety and Hazards

“Methyl 2-(chlorosulfonyl)benzoate” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-chlorosulfonyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTIZFCHBWTYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1039020-81-9
Record name methyl 2-(chlorosulfonyl)-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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